Sodium 3-sulphonatopropyl acrylate
Description
Significance of Sulfonate-Functionalized Monomers in Polymer Science
Sulfonate-functionalized monomers are a class of chemical compounds that play a pivotal role in polymer science. The incorporation of sulfonate groups (SO₃⁻) into a polymer structure imparts several desirable characteristics. researchgate.netacs.org One of the most significant of these is enhanced hydrophilicity, or water-attracting properties, and in some cases, improved solubility. researchgate.net This makes them ideal for applications requiring interaction with aqueous environments.
Furthermore, the presence of the ionic sulfonate group can lead to materials with ion-conductive properties, which is a critical feature for applications such as fuel cell membranes and ion-exchange resins. researchgate.net The process of sulfonation, which introduces these functional groups, can transform commodity polymers into specialty materials with high-value applications. researchgate.net Research has shown that the specific characteristics of the resulting polymer, such as its molecular weight, conductivity, and transition temperature, can be influenced by the spacer between the vinyl and sulfonate groups in the monomer. nih.gov
The introduction of sulfonate groups can also improve a material's resistance to biological fluids by reducing protein adhesion, a crucial property for medical devices like syringes and dialysis equipment. researchgate.net This modification is a key strategy for creating high-performance materials for a range of advanced applications. researchgate.net
Scope and Academic Research Focus on Sodium 3-sulphonatopropyl acrylate (B77674)
Academic research on Sodium 3-sulphonatopropyl acrylate primarily investigates its synthesis, polymerization, and the properties of the resulting polymers for various advanced applications. The compound, with the chemical formula C6H9NaO5S, is a subject of study due to the unique combination of its acrylate functionality, which allows for polymerization, and the presence of the highly polar sulfonate group. alfa-chemistry.com
A significant area of focus is the synthesis of polymers and copolymers incorporating this monomer. For instance, research has explored the creation of hydrogels by copolymerizing this compound (or its potassium salt) with other monomers like N-isopropyl acrylamide (B121943). researchgate.net These hydrogels exhibit thermoresponsive swelling behavior, a property of interest for developing "smart" materials that respond to environmental changes. researchgate.net
Studies have also delved into the synthesis of well-defined polymers using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgnih.gov This allows for precise control over the polymer's molecular weight and structure, leading to the creation of block copolymers with tailored properties. acs.orgnih.gov These advanced polymers are being investigated for applications that require specific self-assembly behaviors in aqueous solutions. acs.orgnih.gov
Furthermore, the development of materials for biomedical applications is a key research direction. For example, hydrogels based on the potassium salt of 3-sulfopropyl acrylate have been studied for their potential use in biomedical engineering, including as drug delivery systems, due to their favorable mechanical properties, biocompatibility, and cell adhesion characteristics. rsc.orgrsc.org Research in this area also includes ensuring that these materials can withstand common sterilization methods without significant degradation of their functional properties. rsc.orgrsc.org
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H9NaO5S |
| Molecular Weight | 216.19 g/mol alfa-chemistry.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 302 °C (decomposes) sigmaaldrich.com |
| Synonyms | Sodium 3-(acryloyloxy)propanesulfonate, 2-Propenoic acid, 3-sulfopropyl ester, sodium salt pinpools.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15717-25-6 |
|---|---|
Molecular Formula |
C6H10NaO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
sodium;3-prop-2-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C6H10O5S.Na/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
InChI Key |
OFIZHEVXDIWONW-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)O.[Na] |
Other CAS No. |
15717-25-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Sulphonatopropyl Acrylate Monomer
Monomer Synthesis Routes and Mechanisms
The primary route for synthesizing sodium 3-sulfonatopropyl acrylate (B77674) involves a multi-step process. A common strategy is the esterification of 3-hydroxy-1-propanesulfonic acid sodium salt with acrylic acid or its derivatives.
One potential synthetic pathway, analogous to the synthesis of similar sulfonated monomers, involves a three-step process: sulfonation, ring-closing, and esterification. gychbjb.com For instance, a related compound, sodium-2-hydroxyl-3-sulfonate-propyl acrylate, is synthesized starting from epichlorohydrin. gychbjb.com This suggests that a plausible route for sodium 3-sulfonatopropyl acrylate could begin with a suitable three-carbon precursor that is first sulfonated and then esterified with an acrylic acid derivative.
Another approach involves the direct reaction of an acrylic acid derivative with a sulfonating agent. For example, the synthesis of protected 3-sulfopropyl methacrylate (B99206) monomers is achieved through a two-step, one-pot procedure. nih.gov This begins with the potassium salt of 3-sulfopropyl methacrylate, which is activated with oxalyl chloride in N,N-dimethylformamide (DMF). nih.gov A similar mechanism could be applied to the synthesis of the acrylate counterpart.
The general mechanism for the synthesis of acrylate salts often involves the reaction of acrylic acid with a corresponding hydroxide (B78521), such as sodium hydroxide, to form the sodium acrylate salt. prepchem.comgoogle.com In the case of sodium 3-sulfonatopropyl acrylate, the synthesis would involve the esterification of an acrylic acid derivative with 3-hydroxy-1-propanesulfonic acid sodium salt.
A plausible reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-hydroxy-1-propanesulfonic acid sodium salt on the carbonyl carbon of an activated acrylic acid derivative, such as acryloyl chloride, leading to the formation of the ester bond.
Optimization of Reaction Conditions and Precursor Utilization
The optimization of reaction conditions is crucial for maximizing the yield and purity of sodium 3-sulfonatopropyl acrylate. Key parameters that are typically optimized include reaction temperature, reaction time, molar ratios of reactants, and the choice of catalyst and solvent.
For analogous sulfonated acrylate syntheses, specific conditions have been optimized. For example, in the synthesis of sodium-2-hydroxyl-3-sulfonate-propyl acrylate, the optimal conditions for the ring-closing reaction were found to be a molar ratio of NaOH to the sodium salt of 3-chloro-2-hydroxy-1-propanesulfonic acid of 0.9:1.0, using acetone (B3395972) as the solvent and a reaction temperature of 35°C. gychbjb.com The esterification step was optimized with a catalyst concentration of 1.2% of the total mass of reactants and a molar ratio of sodium oxiranemethane sulfonate to acrylic acid of 1.0:1.2, with a reaction time of 3.0 hours. gychbjb.com
The table below outlines optimized reaction conditions for a related sulfonated acrylate synthesis, which can serve as a guide for the synthesis of sodium 3-sulfonatopropyl acrylate.
| Parameter | Optimized Condition |
| Ring-Closing Reaction | |
| Molar Ratio (NaOH:NaCHPS) | 0.9:1.0 |
| Solvent | Acetone |
| Titrant | 26% NaOH aqueous solution |
| Reaction Temperature | 35 °C |
| Titration Time | 1.5 - 2.0 h |
| Reaction Time | 2.0 h |
| Esterification Reaction | |
| Catalyst | Benzyl triethyl ammonium (B1175870) chloride |
| Catalyst Dosage | 1.2% of total reactant mass |
| Molar Ratio (Sodium oxiranemethane sulfonate:Acrylic acid) | 1.0:1.2 |
| Reaction Time | 3.0 h |
This data is based on the synthesis of a structurally similar compound and provides a reference for optimizing the synthesis of sodium 3-sulfonatopropyl acrylate. gychbjb.com
Advanced Purification Techniques for Monomer Purity
Achieving high purity of the sodium 3-sulfonatopropyl acrylate monomer is essential for its subsequent polymerization and performance in various applications. Several advanced purification techniques are employed to remove impurities, unreacted starting materials, and byproducts.
Common purification methods for acrylate monomers include:
Washing: The crude product can be purified by washing with aqueous solutions to remove water-soluble impurities. For example, washing with aqueous ammonia (B1221849) followed by sodium hydroxide and water has been used to purify methacrylate esters. google.com
Column Chromatography: This is a powerful technique for separating the desired monomer from impurities. A simple column technique using alumina (B75360) has been shown to be effective for purifying acrylonitrile, achieving a purity of 99.8%. scirp.orgscirp.org
Ion Exchange: For ionic monomers like sodium 3-sulfonatopropyl acrylate, passing an aqueous solution of the crude product through a chelate ion exchange resin can effectively remove ionic impurities. google.com
Distillation: While effective for many liquid monomers, distillation may not be suitable for non-volatile salts like sodium 3-sulfonatopropyl acrylate. scirp.org
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying solid monomers.
The choice of purification technique depends on the nature of the impurities present. For instance, unreacted acrylic acid can be neutralized and removed by washing with a basic solution. The purity of the final monomer is often confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org
The following table summarizes common purification techniques for acrylate monomers.
| Purification Technique | Description |
| Washing | Involves treating the crude product with aqueous solutions (e.g., ammonia, sodium hydroxide) to remove specific impurities. google.com |
| Column Chromatography | Separates components of a mixture based on their differential adsorption onto a stationary phase, such as alumina. scirp.orgscirp.org |
| Ion Exchange | Utilizes ion exchange resins to remove ionic impurities from a solution. google.com |
Polymerization Science of Sodium 3 Sulphonatopropyl Acrylate
Fundamental Polymerization Mechanisms
The polymerization of Sodium 3-sulphonatopropyl acrylate (B77674) can be achieved through several radical-based mechanisms. The choice of method profoundly influences the resulting polymer's architecture, molecular weight distribution, and functionality.
Free Radical Polymerization of Sodium 3-sulphonatopropyl acrylate
Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers like SPA. The process is typically initiated by the thermal decomposition of an initiator, such as a persulfate or an azo compound (e.g., AIBN), to generate free radicals. cmu.edu These radicals then react with SPA monomers to initiate a growing polymer chain.
The reaction is characterized by rapid chain growth, but also by termination reactions that are difficult to control. This typically results in polymers with high molecular weights but broad molecular weight distributions (polydispersity). For sulfonated monomers like SPA, polymerization is often carried out in an aqueous medium where the monomer is highly soluble. google.com The resulting poly(this compound) is a strong polyelectrolyte, exhibiting high viscosity in aqueous solutions due to chain repulsion and expansion from the anionic sulfonate groups.
Controlled Radical Polymerization (CRP) Techniques
To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods, often termed "living" polymerizations, allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures like block copolymers. sigmaaldrich.com This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species that are reversibly activated.
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method for producing well-defined polymers. While direct ATRP of SPA is not extensively documented, studies on analogous sulfonated monomers, such as potassium 3-sulfopropyl methacrylate (B99206) (SPMA), provide significant insight. The direct ATRP of these charged monomers in aqueous solutions can be challenging, as the catalyst, typically a copper-ligand complex, can be deactivated by the acidic or coordinating nature of the monomer. researchgate.net
To address this, ATRP of sulfonated monomers is often performed in mixed solvent systems, such as water and dimethylformamide (DMF). researchgate.net For instance, the ATRP of SPMA has been successfully controlled using a CuCl/bipyridine catalyst system with the addition of CuCl₂ to regulate the polymerization rate. This approach yields polymers with predictable molecular weights and low polydispersities (PDI < 1.25). researchgate.net The "living" nature of this process is demonstrated by the ability to perform chain extensions to create block copolymers, such as amphiphilic diblock copolymers of SPMA and methyl methacrylate (MMA). researchgate.net
Table 1: Exemplary Conditions for ATRP of a Sulfonated Methacrylate Monomer
| Monomer | Catalyst System | Solvent (v/v) | Temperature (°C) | Resulting PDI | Reference |
|---|---|---|---|---|---|
| Potassium 3-sulfopropyl methacrylate (SPMA) | CuCl/CuCl₂/Bipyridine | Water/DMF (50:50) | 20 | 1.15 - 1.25 | researchgate.net |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably the most versatile CRP technique, compatible with a wide array of functional monomers, including acrylates. The control in RAFT is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithiobenzoate or trithiocarbonate. sigmaaldrich.com
Research on the closely related 3-sulfopropyl methacrylate (SPMA) has shown that RAFT is highly effective. researchgate.net To manage solubility and reactivity, a common strategy involves polymerizing a "protected" version of the monomer, where the sulfonate group is temporarily modified. researchgate.net For example, isobutyl-protected 3-sulfopropyl methacrylate can be polymerized via RAFT using a dithiobenzoate-based CTA in an organic solvent like DMF. researchgate.net This process yields well-defined hydrophobic precursor polymers. These precursors can then be quantitatively converted into the desired strong polyanion (like poly(SPA)) under mild conditions after polymerization is complete. researchgate.net This protection strategy allows for precise control over the polymer architecture before introducing the final water-soluble, charged functionality.
Table 2: RAFT Polymerization Conditions for Protected Sulfonated Monomers
| Monomer | CTA Type | Initiator | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Protected 3-sulfopropyl methacrylate | Dithiobenzoate | AIBN | DMF | 70 | researchgate.net |
| n-Butyl Acrylate / Semifluorinated Acrylates | Dibenzyl trithiocarbonate | AIBN | DMF | 65 | rsc.org |
Nitroxide-Mediated Polymerization (NMP) is another key CRP technique that utilizes a stable nitroxide radical (e.g., TEMPO) to reversibly terminate growing polymer chains, creating dormant alkoxyamine species. wikipedia.org This metal-free method is particularly effective for styrene (B11656) and acrylate monomers. bohrium.com
While specific studies on the NMP of this compound are scarce, the polymerization of sodium acrylate has been achieved using this method. For instance, a water-soluble macroalkoxyamine based on SG1-capped poly(sodium acrylate) has been used to initiate the aqueous dispersion polymerization of other monomers, demonstrating the viability of NMP for acrylate salts. A major challenge for NMP is that it often requires elevated temperatures, which can be a limitation. scirp.org Furthermore, the high polarity and ionic nature of SPA would necessitate careful selection of the nitroxide mediator and solvent system to ensure a homogeneous and controlled polymerization process. The direct polymerization of acidic monomers can be difficult, but their sodium salts are often more amenable to NMP conditions.
Copolymerization Strategies and Architectures
Copolymerization significantly expands the functional scope of poly(SPA) by incorporating other monomers to tailor the final properties of the material. Both random and block copolymer architectures have been explored.
Random Copolymers: SPA can be copolymerized with various monomers via free-radical polymerization to create statistical copolymers with combined properties. A notable example is the copolymerization of SPA or a similar sulfonated monomer, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), with acrylamide (B121943). researchgate.net These copolymers are of interest in applications like enhanced oil recovery, where the sulfonate group provides excellent salt tolerance and thermal stability, while the acrylamide component contributes to the desired viscosity. sigmaaldrich.comresearchgate.net
Block Copolymers: The synthesis of well-defined block copolymers containing a poly(SPA) segment is primarily achieved using CRP techniques. As mentioned, both ATRP and RAFT are highly effective for creating amphiphilic block copolymers. researchgate.netresearchgate.net For example, a hydrophilic poly(SPA) block can be combined with a hydrophobic block, such as poly(methyl methacrylate) or polystyrene. In aqueous solutions, these amphiphilic macromolecules can self-assemble into complex nanostructures like micelles or vesicles, which have potential applications in drug delivery and nanotechnology. researchgate.net
Table 3: Examples of Copolymer Systems Involving Sulfonated Acrylates/Acrylamides
| Monomer 1 | Monomer 2 | Polymerization Method | Copolymer Architecture | Potential Application Area | Reference |
|---|---|---|---|---|---|
| Sodium 3-(methacrylamido-1-dimethylaminopropyl)-2-hydroxypropyl sulfonate | Acrylamide | Free Radical | Statistical | Enhanced Oil Recovery | sigmaaldrich.com |
| Potassium 3-sulfopropyl methacrylate | Methyl Methacrylate | ATRP | Diblock | Self-assembly, Nanotechnology | researchgate.net |
| Protected 3-sulfopropyl methacrylate | Various | RAFT | Diblock | Self-assembly, Functional Materials | researchgate.net |
| Sodium Acrylate | 2-acrylamido-2-methylpropane sulphonate (AMPS) | Inverse Suspension | Statistical (Hydrogel) | Superabsorbents | researchgate.net |
Copolymerization with Hydrophilic Monomers
The copolymerization of SPA with other water-soluble monomers is a common strategy to create functional polymers with tailored properties. Hydrophilic comonomers such as acrylamide (AAm) and acrylic acid (AA) are frequently used.
Copolymers of sodium acrylate and acrylamide are well-studied systems. These copolymers, often referred to as HPAM (hydrolyzed polyacrylamide), are synthesized to achieve specific charge densities and molecular weights for applications like enhanced oil recovery and water treatment. The incorporation of the acrylate group introduces negative charges along the polymer backbone, which influences the polymer's conformation in aqueous solutions and its interaction with other species. For instance, in copolymers of sodium 2-acrylamido-2-methylpropane sulfonate (AMPS) and sodium acrylate, increasing the AMPS content was found to significantly improve saline absorption in the resulting hydrogel.
Research on the radical copolymerization of sodium 2-acrylamido-2-methylpropane sulfonate and sodium acrylate has shown that the initial rate of copolymerization and the molecular mass of the copolymers increase with the total initial concentration of the monomer mixture. In aqueous solutions, these copolymers are often enriched in sodium acrylate units. The synthesis of poly(sodium acrylate-co-acrylamide) can be achieved through methods like microwave-assisted partial alkaline hydrolysis of acrylamide, resulting in superabsorbent polymers with high water absorbency. One study demonstrated a water absorbency of 1031 g/g for a copolymer prepared via this one-pot synthesis method.
Copolymerization with Hydrophobic Monomers
Combining the highly hydrophilic nature of SPA with hydrophobic monomers leads to the formation of amphiphilic copolymers. These materials are of interest for applications requiring surface activity or for creating self-assembling structures in solution. A common hydrophobic comonomer is methyl methacrylate (MMA).
The free radical polymerization of 3-sulfopropyl methacrylate (SPMA), a related monomer, with MMA produces amphiphilic copolymers. The incorporation of the sulfonate-containing monomer enhances the hydrophilicity of the otherwise hydrophobic poly(methyl methacrylate) (pMMA). These copolymers of p(SPMA-co-MMA) have demonstrated thermal stability with glass transition temperatures (Tg) ranging from 50–120 °C. The presence of the sulfonate groups (SO₃⁻) is crucial for controlling the surface energy and interactions with proteins like bovine serum albumin (BSA).
Similarly, the copolymerization of stearyl acrylate, a very hydrophobic monomer, can be achieved in emulsion polymerization through the use of phase transfer agents like cyclodextrin. While not directly involving SPA, this demonstrates a methodology applicable to incorporating highly hydrophobic monomers with hydrophilic ones. Without a phase transfer agent, copolymerization is often incomplete.
The use of protection chemistry is another advanced route. Protected 3-sulfopropyl methacrylate monomers can be copolymerized with hydrophobic monomers, and the resulting hydrophobic precursor polymer can be deprotected afterward to reveal the hydrophilic sulfonate groups. This strategy allows for better control over the polymerization process and characterization of the polymer before introducing the charged groups.
Terpolymerization and Multi-Monomer Systems for Enhanced Functionality
To achieve more sophisticated functionalities, SPA can be included in terpolymers or multi-monomer systems. This approach allows for the combination of multiple desired properties in a single macromolecule.
An example is the synthesis of terpolymers of acrylic acid (AA), hydroxypropyl acrylate (HPA), and 2-acrylamido-2-methyl propane (B168953) sulfonic acid (AMPS). These terpolymers, synthesized via radical copolymerization in an aqueous solution, have been optimized for use as dispersants. Orthogonal testing revealed that a specific monomer ratio of n(AA):n(HPA):n(AMPS) of 3:1:1.6 yielded a terpolymer with excellent performance in dispersing TiO₂. The inclusion of the sulfonic acid-containing monomer (AMPS) contributes to the dispersant's stability and effectiveness.
Multi-monomer copolymers containing sodium acrylate are also noted in various applications. For example, a copolymer of sodium 2-acrylamido-2-methyl-1-propane sulfonate, sodium acrylate, N-isopropylacrylamide, and trimethyl(3-methacrylamidopropyl)ammonium chloride is a listed substance, indicating its use in complex formulations. These systems are designed to respond to multiple stimuli or to provide a combination of properties such as thermal sensitivity, charge, and salt tolerance for applications in fields like drug delivery and smart materials.
Polymerization Kinetics and Mechanistic Studies
The kinetics of polymerization for sulfonated monomers like SPA are influenced by several factors, including monomer concentration, solvent, and the presence of electrolytes. The charged nature of the sulfonate group introduces electrostatic interactions that can affect the rates of propagation and termination.
Studies on the polymerization of sodium acrylate in aqueous solutions show that the polymerization rate is significantly affected by the degree of ionization. Electrostatic repulsion between the charged radical end and the incoming ionized monomer can influence the propagation rate constant (kp). For sodium acrylate polymerization, the termination rate coefficient of secondary chain-end radicals is significantly lower (by more than one order of magnitude) than that of nonionized acrylic acid.
In the copolymerization of sodium 2-acrylamido-2-methylpropane sulfonate (M₁) and sodium acrylate (M₂), the copolymerization rate and molecular weight are dependent on the initial monomer feed ratio. Research has shown that the molecular mass of the resulting copolymer has an extreme dependence on the content of the acrylate monomer in the initial mixture. The reactivity ratios can also be influenced by the presence of salts like NaCl, which can shield the electrostatic charges and alter monomer reactivity.
The mechanism often involves hydrophobic interactions in aqueous solutions, which can lead to sharp differences in kinetic parameters when compared to polymerization in organic solvents. A proposed mechanism for water-soluble monomers suggests that these hydrophobic associations play a key role.
Emulsion and Dispersion Polymerization Methodologies
Emulsion and dispersion polymerization are key industrial techniques for producing acrylic polymers. This compound can be incorporated in these systems, often acting as a functional monomer or a reactive surfactant (surfmer).
In emulsion polymerization, the
Polymer Structures and Morphologies Derived from Sodium 3 Sulphonatopropyl Acrylate
Homopolymer Architectures
The homopolymer of sodium 3-sulphonatopropyl acrylate (B77674), poly(sodium 3-sulphonatopropyl acrylate) (PSPAc), is a polyelectrolyte characterized by a carbon-based backbone with pendant sulfonate groups. The synthesis of PSPA is typically achieved through free radical polymerization of the SPAc monomer. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to produce PSPA homopolymers with controlled molecular weights and narrow molecular weight distributions. amazonaws.com
The architecture of PSPA is generally linear, although branched structures can be introduced by using specific polymerization techniques or by post-polymerization modifications. The polymer's conformation in solution is highly dependent on the ionic strength and pH of the medium. In deionized water, the strong electrostatic repulsion between the sulfonate groups leads to an extended chain conformation. As the ionic strength of the solution increases, these charges are screened, causing the polymer chains to adopt a more coiled conformation.
A study detailing the synthesis of PSPA homopolymers via RAFT polymerization reported the successful production of a polymer with a number-average molecular weight (Mn) of 10,800 g/mol , which was in close agreement with the theoretical Mn of 10,200 g/mol for 48% monomer conversion. amazonaws.com This level of control over the homopolymer architecture is crucial for its application in more complex macromolecular structures.
| Parameter | Value | Method |
|---|---|---|
| Theoretical Mn (g/mol) | 10200 | Calculation based on monomer conversion |
| Experimental Mn (g/mol) | 10800 | Proton NMR |
| Monomer Conversion (%) | 48 | Proton NMR |
Block Copolymer Synthesis and Solution Self-Assembly
Block copolymers containing a PSPA segment are of significant interest due to their amphiphilic nature, which drives self-assembly in solution. These copolymers typically consist of a hydrophilic PSPA block and a hydrophobic block, such as poly(methyl methacrylate) (PMMA) or polystyrene (PS). The synthesis of such block copolymers can be achieved through controlled radical polymerization techniques like RAFT, allowing for the sequential polymerization of the different monomer units. mdpi.com
In a selective solvent, these amphiphilic block copolymers can self-assemble into various morphologies, including spherical micelles, cylindrical micelles, and vesicles. umn.edursc.org For instance, a diblock copolymer of poly(methyl methacrylate)-block-poly(3-sulfopropyl methacrylate) (PMMA-b-PSPMA) has been shown to form micelle-like structures with a hydrophobic PMMA core and a hydrophilic PSPMA corona. mdpi.com The size and morphology of these self-assembled structures are influenced by factors such as the block copolymer composition, the length of each block, and the nature of the solvent. umn.edursc.org
The self-assembly behavior of these block copolymers is critical for their application in areas like drug delivery, where the hydrophobic core can encapsulate non-polar drugs, and the hydrophilic corona provides stability in aqueous environments.
Graft Copolymers and Surface-Initiated Polymerization
Graft copolymers featuring PSPA side chains can be synthesized through various methods, including "grafting through," "grafting from," and "grafting to" techniques. cmu.edu In the "grafting through" approach, a macromonomer of PSPA is copolymerized with another monomer. The "grafting from" method involves initiating the polymerization of SPAc from a polymer backbone that has been functionalized with initiator sites. "Grafting to" involves attaching pre-synthesized PSPA chains to a polymer backbone.
A relevant example, though not directly with SPAc, is the graft copolymerization of sodium lignosulfonates with acrylic monomers, which demonstrates the principle of creating graft copolymers with sulfonate functionalities. researchgate.net This process typically involves a free radical reaction to attach the acrylic monomer chains to the lignosulfonate backbone.
Surface-initiated polymerization is a powerful technique to create polymer brushes of PSPA on various substrates. This method involves immobilizing an initiator on a surface, from which the polymerization of SPAc is initiated. This results in a dense layer of PSPA chains tethered to the surface, which can significantly alter the surface properties, such as wettability and biofouling resistance.
Hydrogel Network Structures and Crosslinking Mechanisms
Hydrogels based on this compound are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govresearchgate.net These hydrogels are typically synthesized by the free radical polymerization of SPAc in the presence of a crosslinking agent. rsc.org The crosslinker, a molecule with at least two reactive functional groups, forms covalent bonds between the growing PSPA chains, leading to the formation of an insoluble network structure. researchgate.netsapub.org
Poly(ethylene glycol) diacrylate (PEGDA) is a commonly used crosslinker in the synthesis of PSPA hydrogels. rsc.org The resulting hydrogel possesses a combination of the properties of both the PSPA and the crosslinker. The sulfonate groups on the PSPA chains impart high hydrophilicity and can interact with charged molecules, while the crosslinker determines the network density and mechanical properties of the hydrogel. rsc.org
Crosslinking in hydrogels can be broadly classified as physical or chemical. sapub.org In PSPA hydrogels synthesized with a chemical crosslinker like PEGDA, the crosslinks are permanent covalent bonds. researchgate.netrsc.org The degree of crosslinking is a critical parameter that influences the swelling ratio, mechanical strength, and mesh size of the hydrogel network.
| Component | Function | Example |
|---|---|---|
| Monomer | Forms the primary polymer chains | This compound (SPAc) |
| Crosslinker | Forms bridges between polymer chains to create a network | Poly(ethylene glycol) diacrylate (PEGDA) rsc.org |
| Initiator System | Initiates the free radical polymerization | Ammonium (B1175870) persulfate (APS) / Tetramethylethylenediamine (TMEDA) rsc.org |
Advanced Spectroscopic Characterization of Polymer Microstructure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polymers derived from this compound. ¹H NMR spectroscopy is routinely used to confirm the successful polymerization of SPAc by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the broad signals corresponding to the polymer backbone. amazonaws.com
Furthermore, ¹H NMR can be used to determine the number-average molecular weight (Mn) of the polymer by comparing the integral of the end-group signals to that of the repeating monomer units, particularly in polymers synthesized by controlled polymerization techniques where the end-groups are well-defined. amazonaws.com For copolymers, ¹H NMR can provide information on the composition by integrating the signals corresponding to the different monomer units. researchgate.net ¹³C NMR spectroscopy can also be employed to provide detailed information about the carbon skeleton of the polymer, including tacticity and the presence of different chemical environments. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in polymers of this compound and for monitoring the progress of polymerization. The FTIR spectrum of PSPA shows characteristic absorption bands corresponding to the sulfonate (SO₃⁻) and ester carbonyl (C=O) groups.
Key characteristic peaks in the FTIR spectrum of a polymer containing SPAc units include:
S=O stretching vibrations of the sulfonate group, typically observed in the region of 1200-1150 cm⁻¹ and 1040-1030 cm⁻¹. mdpi.com
C=O stretching vibration of the acrylate ester group, which appears around 1730-1720 cm⁻¹. researchgate.netspectroscopyonline.com
C-O-C stretching vibrations of the ester group, typically found in the 1300-1100 cm⁻¹ region. researchgate.net
In the case of copolymers, FTIR can be used to confirm the incorporation of both monomers by identifying the characteristic peaks for each component. researchgate.net For example, in a copolymer of SPAc and methyl methacrylate (B99206), the spectrum would show the characteristic peaks for both the sulfonate group from SPAc and the ester group from methyl methacrylate. researchgate.net
Chromatographic Analysis of Polymer Molecular Weight Distribution (SEC/GPC)
The molecular weight and molecular weight distribution of polymers derived from this compound are critical parameters that significantly influence their physical and chemical properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining these characteristics. researchgate.net SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. researchgate.net
For water-soluble polymers like those containing this compound, aqueous GPC/SEC is the method of choice. chromatographyonline.com The selection of an appropriate mobile phase and stationary phase is crucial for achieving accurate and reproducible results. chromatographyonline.com Typically, an aqueous buffer solution is used as the mobile phase to maintain a constant ionic strength and pH, which helps to suppress polyelectrolyte effects and unwanted interactions between the polymer and the column packing material. chromatographyonline.com
In the analysis of copolymers containing this compound, such as those with acrylamide (B121943), the molecular weight distribution provides insights into the polymerization process and the resulting polymer's performance characteristics. santos.com For instance, a narrow molecular weight distribution (low polydispersity index, PDI) often indicates a well-controlled polymerization, leading to more uniform properties. Conversely, a broad distribution can affect properties like viscosity and solubility. wikipedia.org
The determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the PDI (Mw/Mn) are standard outputs of GPC/SEC analysis. These values are essential for quality control and for correlating polymer structure with end-use performance. For example, in the case of superabsorbent polymers, the molecular weight is directly related to the material's swelling capacity and mechanical strength.
Table 1: Representative GPC/SEC Data for Acrylamide/Sodium Acrylate Copolymers
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Copolymer A | 85,000 | 150,000 | 1.76 |
| Copolymer B | 120,000 | 200,000 | 1.67 |
| Copolymer C | 95,000 | 185,000 | 1.95 |
Note: The data in this table is illustrative and represents typical values that might be obtained for such copolymers. Actual values would depend on the specific synthesis conditions.
Morphological Characterization via Electron Microscopy (SEM) and X-ray Scattering (SAXS/WAXS)
The morphology of polymers derived from this compound, at both the microscopic and nanoscopic levels, plays a pivotal role in determining their bulk properties and performance in various applications. Techniques such as Scanning Electron Microscopy (SEM), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS) are instrumental in elucidating these structural details.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of polymer materials. For polymers containing this compound, SEM can reveal information about particle size, shape, and surface texture. researchgate.netmdpi.com For instance, in superabsorbent polymers, SEM images can show a porous or wrinkled surface, which is often desirable as it facilitates rapid water absorption. mdpi.com The morphology can also indicate the degree of cross-linking; a smoother, more uniform surface might suggest a lower degree of surface cross-linking compared to a more textured surface. mdpi.com In composite materials, SEM can be used to visualize the dispersion of polymer particles within a matrix and the interfacial adhesion between the different phases. researchgate.net
X-ray Scattering (SAXS and WAXS) techniques provide information about the internal structure of materials on the nanometer (SAXS) and angstrom (WAXS) length scales.
Wide-Angle X-ray Scattering (WAXS) is used to probe the crystalline or amorphous nature of the polymer. A sharp diffraction peak in a WAXS pattern indicates the presence of crystalline domains, while a broad halo is characteristic of an amorphous structure. For many copolymers incorporating this compound, the resulting material is largely amorphous, which is often beneficial for properties like flexibility and water absorption.
Small-Angle X-ray Scattering (SAXS) is a powerful tool for characterizing nanoscale structures, such as the size, shape, and arrangement of polymer chains, micelles, or phase-separated domains in block copolymers. For block copolymers containing a this compound segment, SAXS can reveal the formation of ordered nanostructures like lamellae, cylinders, or spheres, depending on the block lengths and their interactions. mdpi.com These self-assembled morphologies can significantly impact the material's mechanical, optical, and transport properties.
Table 2: Morphological Characteristics of a this compound-based Hydrogel
| Characterization Technique | Observation | Implication |
| SEM | Porous, interconnected network structure | High surface area for rapid water uptake |
| WAXS | Broad amorphous halo | Lack of long-range crystalline order, contributing to flexibility |
| SAXS | Scattering profile consistent with a characteristic mesh size | Provides information on the average distance between polymer chains in the swollen state |
Note: The data in this table is illustrative and represents typical findings for a hydrogel system. The specific morphological details would be dependent on the synthesis and processing conditions.
Theoretical and Computational Investigations of Sodium 3 Sulphonatopropyl Acrylate Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a cornerstone of computational polymer science, allowing for the investigation of the dynamic evolution of a system of atoms and molecules over time. By solving Newton's equations of motion for a given set of interaction potentials, or a "force field," MD simulations can predict a wide range of macroscopic properties from the underlying microscopic behavior. For PSPA systems, all-atom MD (AA-MD) simulations, which explicitly represent every atom, are particularly useful for detailed analysis of localized phenomena. Common force fields used for simulating polymeric systems include OPLS-AA, AMBER, CHARMM, and GROMOS. rsc.org
The conformation of a PSPA chain in solution is dictated by a balance of forces, including the electrostatic repulsion between the negatively charged sulfonate groups, the interaction of the polymer with the solvent, and the presence of counterions (Na⁺). In aqueous solutions, the strong electrostatic repulsion between the sulfonate side chains leads to a relatively extended chain conformation. This is in contrast to neutral polymers which tend to adopt a more coiled structure. mdpi.com
A comparative study of different polyelectrolytes has shown that polymers with sulfonate groups (SO₃⁻), like poly(2-acrylamido-2-methylpropanesulfonate) (PAMPS), exhibit a slightly smaller radius of gyration compared to those with carboxylate groups (COO⁻) under similar conditions, suggesting subtle differences in their interaction with the surrounding medium and counterions. mdpi.com
| Polymer | Monomer Unit | Radius of Gyration (Rg) at Low Salt | Radius of Gyration (Rg) at High Salt (0.6 M NaCl) |
| Poly(acrylamide) (PAM) | Neutral | ~1.5 nm | ~1.5 nm |
| Hydrolyzed Poly(acrylamide) (HPAM) | Contains Acrylate (B77674) (COO⁻) | ~2.5 nm | ~1.5 nm |
| Poly(2-acrylamido-2-methylpropanesulfonate) (PAMPS) | Contains Sulfonate (SO₃⁻) | Slightly smaller than HPAM | - |
| Poly(acrylic acid) (PAA) | Contains Acrylate (COO⁻) | - | - |
Note: This table is based on data for analogous polymers to illustrate expected trends for PSPA. The exact values for PSPA would require specific simulations.
The sulfonate group in each repeating unit of PSPA is a strong hydrogen bond acceptor, leading to significant interactions with water molecules. MD simulations can reveal the structure of the hydration shell around the polymer chain. nih.gov For instance, simulations of a similar sulfonated polyzwitterion showed a dynamic hydration layer extending up to 18 Å from the polymer backbone. nih.gov This hydration layer is crucial for the solubility of PSPA in aqueous media and mediates interactions between the polymer and other species in solution.
Simulations have demonstrated that the ability of polyelectrolytes to orient water molecules is significant. The negatively charged groups create a local electric field that influences the surrounding water molecules. Studies on poly(acrylic acid) (PAA) and PAMPS have shown that the carboxylate groups in PAA have a stronger capacity to orient water molecules compared to the sulfonate groups in PAMPS. mdpi.com This is attributed to the different charge distribution and hydrogen bonding capabilities of the COO⁻ and SO₃⁻ groups.
The interaction with counterions (Na⁺) is also a key aspect. The sodium ions are not uniformly distributed in the solution but tend to accumulate near the polymer chain to neutralize the negative charges of the sulfonate groups. This phenomenon, known as counterion condensation, significantly impacts the electrostatic properties and conformational behavior of the polymer.
When PSPA is used as a solid polymer electrolyte, for instance in a sodium-ion battery, the mechanism of ionic transport is of paramount importance. MD simulations are a powerful tool to investigate the movement of ions within the polymer matrix. The ionic conductivity in such systems is a function of both the mobility of the ions and the number of charge carriers.
Simulations of polymer electrolytes have identified several mechanisms for ion transport:
Intra-chain hopping: Ions hop between coordinating sites (the sulfonate groups) along the same polymer chain.
Inter-chain hopping: Ions move between sites on different polymer chains.
Co-diffusion: Ions move together with the segments of the polymer chain.
The efficiency of these transport mechanisms is influenced by the polymer's segmental dynamics, the concentration of the salt, and the operating temperature. For example, in blends of polyethylene (B3416737) oxide (PEO) with a sulfonated polymethacrylate, ionic conductivity was found to be highly dependent on temperature and the composition of the blend. acs.org At higher temperatures, increased polymer segmental motion facilitates faster ion transport, leading to higher ionic conductivity.
| Electrolyte Composition (wt% PNaMTFSI in PEO) | Ionic Conductivity at 70 °C (S cm⁻¹) |
| 15% | 4.9 x 10⁻⁵ |
| 30% | 3.8 x 10⁻⁵ |
Note: This table presents data for a blend of PEO and poly(sodium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethanesulfonyl)imide) (PNaMTFSI), a related sulfonated polymer, to illustrate the magnitude of ionic conductivity that might be observed in PSPA-based electrolytes. acs.org
Quantum Chemical Calculations for Monomer Reactivity and Polymerization Pathways
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure, geometry, and reactivity of molecules. For the Sodium 3-sulphonatopropyl acrylate monomer, these calculations can provide valuable information about its polymerization behavior.
By calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the partial atomic charges, one can predict the reactivity of the vinyl group in the acrylate moiety. These calculations can help in understanding the susceptibility of the monomer to free-radical or other types of polymerization.
Furthermore, quantum chemical calculations can be used to determine the monomer reactivity ratios for copolymerization. In a copolymerization involving SPA and another monomer, these ratios describe the relative rates at which each monomer adds to the growing polymer chain. While experimental determination is common, computational methods can provide a theoretical basis for these values and help in designing copolymers with specific monomer sequences and properties. The methodologies for this often involve calculating the activation energies for the different propagation steps in the polymerization reaction.
Coarse-Grained Simulations for Large-Scale Polymeric Architectures
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. To study the behavior of PSPA at larger length and time scales, such as the self-assembly of block copolymers or the formation of complex morphologies in blends, coarse-grained (CG) simulations are employed.
In the CG approach, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation and allows for the exploration of larger systems and longer time scales. The MARTINI force field is a popular example of a coarse-graining methodology that has been successfully applied to a variety of soft matter systems, including sulfonated polyelectrolytes like poly(styrene sulfonate) (PSS). nih.govresearchgate.net
Developing a CG model for PSPA would involve parameterizing the interactions between the CG beads to reproduce certain properties of the all-atom system or experimental data. Once validated, such a model could be used to investigate:
The phase behavior of PSPA in different solvents.
The formation of micelles and other structures in amphiphilic block copolymers containing PSPA blocks.
These simulations can bridge the gap between the molecular level and the macroscopic properties of the material, providing valuable insights for the design of PSPA-based materials with tailored large-scale architectures.
Advanced Research Applications of Sodium 3 Sulphonatopropyl Acrylate Based Polymers
Ion-Exchange Materials and Resins
The presence of the strongly acidic sulfonate group (-SO₃⁻) in the polymer structure makes SPA-based materials excellent ion-exchangers. These materials consist of an insoluble polymeric matrix containing fixed ionic groups, which can reversibly exchange counter-ions with the surrounding solution. scispace.com This capability is fundamental to their application in separation and purification technologies.
Development of Proton Exchange Membranes (PEMs) for Electrochemical Devices
Proton exchange membranes (PEMs) are critical components in electrochemical devices like fuel cells (PEMFCs), where they function to transport protons from the anode to the cathode while preventing the passage of fuel and electrons. researchgate.netgoogle.com The primary requirement for a PEM is high proton conductivity. Materials containing sulfonic acid groups are widely used for this purpose because the acidic protons can facilitate efficient proton transport. researchgate.netresearchgate.net
Polymers incorporating Sodium 3-sulphonatopropyl acrylate (B77674) are investigated for PEM applications due to the high density of sulfonate groups they can provide. These fixed anionic charges, once in their acidic form (by replacing Na⁺ with H⁺), create a hydrophilic environment that can absorb water. This hydration is crucial as proton conduction in many PEMs, such as the widely used Nafion, relies on a vehicular mechanism where protons are transported through the membrane via water molecules. researchgate.net Research focuses on grafting monomers like SPA onto stable polymer backbones, such as polybenzimidazole (PBI) or polystyrene-butadiene rubber (PSBR), to create membranes with good mechanical strength, chemical stability, and tailored proton conductivity. google.comelsevierpure.com The goal is to develop membranes that offer high performance, potentially at reduced humidity or higher temperatures, by optimizing the structure and density of these sulfonate-containing side chains. researchgate.netelsevierpure.com
Selective Ion Binding and Separation Technologies
The principle of ion exchange allows SPA-based polymers to be used as resins for selective binding and separation of ions. scispace.com These resins are insoluble polymer networks that contain exchangeable ions. scispace.com In the case of SPA polymers, the functional sites are the sodium ions (Na⁺) associated with the fixed sulfonate groups. When a solution containing other cations passes through the resin, an exchange occurs where the cations in the solution are captured by the resin, releasing the sodium ions into the solution. echemi.com
This technology is highly effective for applications such as water treatment and purification. For instance, hydrogel-based ion-exchange resins are being developed for the targeted removal of specific contaminants. mdpi.com The selectivity of these resins can be influenced by factors such as the charge and size of the ions. Nitrate-selective resins, for example, show a specific affinity order for different anions. mdpi.com For cation exchange resins based on sulfonate groups, the binding affinity typically increases with the valence of the cation. This property allows for the effective removal of heavy metal ions from wastewater or the purification of chemical and biological products. echemi.com The process is reversible; the resin can be regenerated by washing it with a concentrated solution of the original counter-ion (e.g., sodium chloride), which displaces the bound ions. mdpi.com
Hydrogels and Superabsorbent Polymers
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water or aqueous solutions without dissolving. nih.gov When based on ionic monomers like Sodium 3-sulphonatopropyl acrylate, they are often referred to as polyelectrolyte hydrogels or superabsorbent polymers, exhibiting sensitivity to the ionic environment. mdpi.com
Synthesis of Tunable Hydrogel Networks
Hydrogels based on this compound are typically synthesized via free radical polymerization. rsc.org In this process, the SPA monomer is polymerized, often with a comonomer and a crosslinking agent, in the presence of an initiator system. A common crosslinker is poly(ethylene glycol) diacrylate (PEGDA), which creates covalent bonds between the polymer chains, forming the insoluble three-dimensional network. rsc.org
Studies on Swelling Behavior and Network Properties
The swelling behavior of SPA-based hydrogels is a key area of research, as it is directly related to their function in various applications. The high concentration of anionic sulfonate groups along the polymer chains creates strong electrostatic repulsion, causing the network to expand significantly to absorb water. This swelling is highly sensitive to the external environment.
Effect of pH and Ionic Strength : In polyelectrolyte hydrogels, the degree of swelling is influenced by the pH and ionic strength of the surrounding solution. mdpi.com For anionic hydrogels, swelling is typically limited at low pH but increases as the pH rises and the acidic groups ionize. mdpi.com More significantly for strongly acidic sulfonate groups, which are ionized over a wide pH range, the ionic strength of the external solution plays a crucial role. In solutions with high salt concentrations, the electrostatic repulsion between the fixed sulfonate groups is shielded by the mobile ions from the salt, leading to a collapse of the polymer network and a significant reduction in the swelling degree. researchgate.netnih.gov
The following interactive table summarizes research findings on the swelling properties of sulfonate-containing hydrogels under different conditions.
Ion-Exchange Controlled Release Mechanisms in Hydrogel Matrices
The ionic nature of SPA-based hydrogels makes them highly suitable for the controlled release of ionic molecules. nih.gov The release of a charged drug from these hydrogels is not governed by simple diffusion alone but is instead controlled by an ion-exchange mechanism. nih.govresearchgate.net
When a cationic drug is loaded into an anionic SPA hydrogel, the drug molecules form ionic bonds with the fixed sulfonate groups on the polymer network. This interaction effectively immobilizes the drug within the hydrogel matrix. nih.govnih.gov The release of the drug is then triggered when the hydrogel is placed in an ionic solution, such as physiological fluids. The cations in the surrounding medium (e.g., Na⁺, K⁺) diffuse into the hydrogel and compete with the cationic drug for the binding sites on the sulfonate groups. researchgate.net As the drug molecules are displaced, they are free to diffuse out of the hydrogel. nih.gov This results in a release profile that is dependent on the ionic strength of the release medium, allowing for a more controlled and sustained release compared to non-ionic hydrogels where release is purely diffusion-controlled. nih.govresearchgate.net This mechanism is of high interest for developing advanced drug delivery systems. rsc.org
Membrane Technology
Polymers derived from this compound and its chemical relatives, such as its potassium salt, are integral to the advancement of membrane technology. Their unique properties, including high hydrophilicity and anionic charge, make them prime candidates for enhancing the performance of filtration membranes, particularly in water treatment applications.
Design and Performance of Antifouling Membranes
Membrane fouling, the undesirable deposition of particles, colloids, and macromolecules onto a membrane surface, is a significant challenge in water treatment as it curtails membrane lifespan and escalates energy consumption. mdpi.com The incorporation of highly hydrophilic, anionic polymers is a leading strategy to mitigate this issue. Polymers based on sulfopropyl acrylate and methacrylate (B99206) are particularly effective.
The principle behind their antifouling character lies in the formation of a hydration layer on the membrane surface. The sulfonate groups in the polymer structure strongly attract water molecules, creating a tightly bound water layer that acts as a physical and energetic barrier against foulants. This enhanced hydrophilicity reduces the adhesion of hydrophobic foulants, a primary cause of membrane degradation.
Research has demonstrated that blending polyethersulfone (PES) membranes with poly(3-Sulfopropyl Methacrylate) (PSPMA) significantly boosts their antifouling properties. researchgate.net These modified membranes exhibit a higher Flux Recovery Ratio (FRR%) after cleaning cycles, indicating a more robust resistance to irreversible fouling. researchgate.net Similarly, growing zwitterionic or anionic polymer brushes, such as those containing sulfopropyl methacrylate, on membrane surfaces has been shown to inhibit the settlement of barnacle cyprids and diatoms, key players in marine biofouling. ncl.ac.uk The antifouling efficacy is attributed to the substantial swelling of the polymer layer in water and the presence of non-freezable water at the interface. ncl.ac.uk
In one study, polysulfone ultrafiltration membranes were modified by adding an anionic copolymer of acrylamide (B121943) and sodium acrylate to the coagulation bath during the non-solvent induced phase separation (NIPS) process. mdpi.comnih.gov This method resulted in the immobilization of the anionic polymer in the membrane's skin layer, leading to improved hydrophilicity and superior antifouling performance during the filtration of humic acid and surface water. mdpi.comnih.gov
Table 1: Antifouling Performance of Modified Polyethersulfone (PES) Membranes
| Membrane Type | Modification | Total Fouling Ratio (TFR) | Flux Recovery Ratio (FRR) | Reference |
|---|---|---|---|---|
| Pure PES | None | 64.9% | - | researchgate.net |
| PES/PSPMA | Blended with Poly(3-Sulfopropyl Methacrylate) | 36.0% | > FRR of pure PES | researchgate.net |
This interactive table summarizes key findings on the antifouling performance of membranes modified with sulfonate-containing polymers.
Permeability and Selectivity Studies in Filtration Systems
The integration of this compound-based polymers not only enhances antifouling characteristics but also significantly influences membrane permeability and selectivity. The introduction of these hydrophilic polymers can alter the membrane's pore structure and surface chemistry, leading to improved water flux.
For instance, grafting poly(3-sulfopropyl methacrylate) brushes onto a thin-film composite polyamide reverse osmosis (RO) membrane resulted in a notable increase in water flux from 57.4 L m⁻² h⁻¹ for the pristine membrane to 71.2 L m⁻² h⁻¹ for the modified version, while maintaining high salt rejection of over 95%. mdpi.com Similarly, PES membranes blended with PSPMA showed a substantial increase in pure water flux, rising from 103.52 L·m⁻²·h⁻¹ in the unmodified membrane to 154.18 L·m⁻²·h⁻¹ in the modified one under an applied pressure of 0.2 MPa. researchgate.net
Further studies involving the in-situ surface modification of nanofiltration (NF) membranes with zwitterionic copolymers containing sulfobetaine (B10348) methacrylate demonstrated a tripling of water permeability compared to the pristine membrane, with permeability reaching as high as 32.9 L·m⁻²·h⁻¹·bar⁻¹, alongside high Na₂SO₄ rejection. nih.gov This enhancement is attributed to the creation of a more hydrophilic surface with a larger effective area and a thinner polyamide layer, which shortens the transport path for water molecules. nih.gov
Table 2: Permeability and Rejection Performance of Modified Filtration Membranes
| Membrane Type | Modification | Water Permeability/Flux | Salt Rejection | Reference |
|---|---|---|---|---|
| Pristine RO | None | 57.4 L m⁻² h⁻¹ | 97.0% NaCl | mdpi.com |
| MH3 RO | Grafted with Poly(3-Sulfopropyl Methacrylate) | 71.2 L m⁻² h⁻¹ | 95.2% NaCl | mdpi.com |
| Pristine NF | None | ~8.9 L·m⁻²·h⁻¹·bar⁻¹ | 98.1% Na₂SO₄ | nih.gov |
| TFC-15 NF | Grafted with Zwitterionic Copolymer | 32.9 L·m⁻²·h⁻¹·bar⁻¹ | 99.4% Na₂SO₄ | nih.gov |
| Pure PES | None | 103.52 L·m⁻²·h⁻¹ | - | researchgate.net |
| PES/PSPMA | Blended with Poly(3-Sulfopropyl Methacrylate) | 154.18 L·m⁻²·h⁻¹ | - | researchgate.net |
This interactive table presents comparative data on the flux and rejection rates of various membranes modified with sulfonate-containing polymers.
Functionalization of Polymeric and Biomaterial Surfaces
The ability to tailor the surface properties of materials is crucial for their application in biomedical devices, sensors, and advanced coatings. nih.gov Polymers of this compound are excellent candidates for surface functionalization due to their strong anionic nature and hydrophilicity.
Surface Grafting and Coating Methodologies
Several methodologies are employed to attach these functional polymers to a substrate, with "grafting" techniques being the most prominent. These methods create a durable covalent bond between the polymer and the surface. researchgate.net
Grafting-to: This approach involves synthesizing the polymer first and then reacting its end-groups with complementary functional groups on the material's surface.
Grafting-from: In this technique, an initiator is first immobilized on the surface. Monomers are then polymerized directly from these surface-bound initiators, leading to the growth of dense polymer brushes. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common and controlled method used for this purpose. mdpi.com
Grafting-through: This method involves the polymerization of macromonomers that can be incorporated into growing polymer chains. researchgate.net
A typical "grafting-from" process to modify a membrane surface with sulfonate-containing polymers involves multiple steps: first, the surface is functionalized to introduce anchor groups (e.g., using an aminosilane), followed by the attachment of an ATRP initiator. Finally, the sulfopropyl acrylate or methacrylate monomers are polymerized from the surface to form dense polymer brushes. mdpi.com
Enhancement of Hydrophilicity and Anti-Fouling Properties
A primary goal of surface functionalization with this compound-based polymers is to drastically increase surface hydrophilicity. The success of this modification is often quantified by measuring the water contact angle; a lower contact angle signifies a more hydrophilic surface.
Research has shown a dramatic decrease in the water contact angle of membrane surfaces after modification. In one study, grafting a zwitterionic copolymer containing sulfobetaine methacrylate onto a polyamide nanofiltration membrane reduced the water contact angle from 44° for the pristine surface to as low as 12.7° for the modified surface. nih.gov This super-hydrophilic character is key to the material's enhanced anti-fouling properties. The strong affinity for water creates a hydration layer that repels proteins, cells, and other foulants, which is a critical attribute for biomaterials and medical implants. ncl.ac.uknih.gov
Table 3: Enhancement of Surface Hydrophilicity via Polymer Grafting
| Surface Type | Modification | Water Contact Angle (°) | Reference |
|---|---|---|---|
| Pristine TFC Membrane | None | 44.0° | nih.gov |
| TFC-5 | Grafted with 0.5 wt% Zwitterionic Copolymer | 26.0° | nih.gov |
| TFC-10 | Grafted with 1.0 wt% Zwitterionic Copolymer | 12.7° | nih.gov |
This interactive table illustrates the significant reduction in water contact angle, indicating increased hydrophilicity, upon surface modification.
Dispersant and Flocculant Polymers in Colloidal Systems
In colloidal systems, controlling the aggregation and dispersion of fine particles is essential for processes ranging from mineral processing to water clarification and papermaking. Anionic polyelectrolytes, including polymers based on acrylates and sulfonates, can function as either dispersants or flocculants depending on their molecular weight, charge density, and the specific chemistry of the system.
As dispersants , these polymers adsorb onto particle surfaces, imparting a strong negative charge. This leads to electrostatic repulsion between the particles, preventing them from aggregating and keeping them suspended in the medium. This principle is utilized in mineral flotation, where dispersants like sodium hexametaphosphate are used to prevent the aggregation of clay particles. mdpi.com
Conversely, as flocculants , high-molecular-weight anionic polymers can bridge multiple particles together, forming larger agglomerates or "flocs." These flocs are then more easily separated from the liquid phase by sedimentation or filtration. Anionic polyacrylamides are common flocculants used in water treatment. mdpi.com For example, a copolymer of acrylamide and sodium acrylate has been effectively used as a flocculant. mdpi.com The effectiveness of these polymers is tied to their ability to extend into the solution and interact with multiple particles simultaneously.
Hydrogels based on lignosulphonate grafted with poly(sodium acrylate) have also been synthesized for applications in agriculture, where their superabsorbent properties are used for slow-release fertilizers and improving soil water retention. This demonstrates the versatility of acrylate-based polymers in controlling interactions within complex systems.
Research in Coatings and Adhesives Formulations
The incorporation of this compound into polymer backbones has been a subject of research for developing advanced coatings and adhesives with tailored properties. The inherent ionic charge and hydrophilicity of the sulfonate moiety are leveraged to improve surface interactions, stability, and mechanical performance.
In the field of protective coatings, research has demonstrated that modifying polyurethane acrylate (PUA) coatings with functional monomers can significantly improve their performance. For instance, the integration of specialized monomers into a PUA matrix has been shown to enhance thermal stability, hardness, flexibility, impact resistance, and adhesion. mdpi.com While not S-3-SPA itself, this research highlights a common strategy where a monomer with specific functional groups is used to upgrade coating properties. Another study focused on developing a water-absorbent composite based on sodium polyacrylate and bentonite (B74815), which is then coated with epoxy resin, demonstrating the use of acrylate-based polymers as a core component in multi-layered coating systems. scielo.br The addition of minerals like bentonite to the polymer matrix is a known method to improve mechanical properties and water absorption capacity. scielo.br
The table below summarizes findings from research on acrylate-based coatings, illustrating the impact of modifiers on their mechanical and physical properties.
| Coating System | Modifier | Observed Improvement in Properties | Reference |
| Polyurethane Acrylate (PUA) | Trivinylisooctyl POSS | Enhanced thermal stability, hardness, flexibility, impact resistance, and adhesion. | mdpi.com |
| Sodium Polyacrylate Composite | Bentonite Clay | Improved mechanical properties and water absorption. | scielo.br |
| PUA Coating | Dodecafluoroheptyl methacrylate (DFMA) | Increased hydrophobicity (water contact angle). | mdpi.com |
This table presents data on modified acrylate-based coatings to illustrate common research approaches in the field.
Smart Materials and Stimuli-Responsive Polymer Systems
"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers. nih.govrsc.org These triggers can include changes in temperature, pH, light, or the concentration of specific ions. nih.gov The incorporation of this compound into polymer networks, typically forming hydrogels, is a key strategy for creating such materials. The sulfonate groups act as responsive moieties, making the polymer sensitive to its ionic environment.
Hydrogels synthesized with S-3-SPA's potassium salt counterpart, 3-sulfopropyl acrylate potassium salt, exhibit classic stimuli-responsive behavior. rsc.orgrsc.org These polyelectrolyte hydrogels can swell to absorb enormous amounts of water due to the hydrophilic nature of the polymer chains. researchgate.netmst.edu The degree of swelling is highly dependent on the ionic strength of the surrounding solution. In distilled water, electrostatic repulsion between the negatively charged sulfonate groups along the polymer chains causes the network to expand, leading to high water absorption. However, in a saline solution, the presence of external cations shields these negative charges, reducing repulsion and causing the hydrogel to shrink and release water. researchgate.net This reversible swelling and shrinking in response to ionic stimuli is a hallmark of these smart materials.
| Hydrogel System | Stimulus | Response | Underlying Mechanism | Reference |
| Poly(3-sulfopropyl acrylate potassium) | Change in Ionic Strength | Reversible Swelling/Shrinking | Electrostatic repulsion between sulfonate groups is shielded by external ions, altering network expansion. | rsc.orgresearchgate.netrsc.org |
| Lignosulfonate-g-poly(sodium acrylate) | Water | High Water Absorbency (560 g/g) | Electrostatic repulsion from carboxylate ions leads to network expansion. | |
| Acrylamide/Potassium 3-sulfopropyl Methacrylate Hybrid | Water | High Equilibrium Swelling (718-2055 %) | Combined hydrophilicity of comonomers and polysaccharide/clay components. | researchgate.net |
This interactive table outlines the stimuli-responsive behavior of various hydrogels based on acrylate monomers.
The sulfonate group in S-3-SPA makes it an ideal monomer for creating electro-active polymers (EAPs) and ion-conducting materials. polysciences.com EAPs are polymers that exhibit a change in size or shape when stimulated by an electric field. nih.gov In ionic EAPs, this actuation is driven by the movement of ions within the polymer network.
Polymers containing S-3-SPA are anionic polyelectrolytes, where the sodium ions are mobile charge carriers. polysciences.comwikipedia.org This property is central to their function in ion-conducting applications. Research into single-ion conducting polymer electrolytes (SIPEs) for sodium-metal batteries has utilized similar sulfonated monomers. acs.orgnih.gov In these systems, the anion (sulfonate group) is covalently bonded to the polymer backbone, while the cation (Na+) is free to move, leading to a high sodium transference number. acs.org This is highly desirable for battery performance as it minimizes the formation of concentration gradients and improves stability. nih.gov For example, a multi-block SIPE was reported to achieve a high ionic conductivity of 2.6 mS cm⁻¹ at 40 °C, enabling stable battery cycling. nih.gov
The development of gel polymer electrolytes (GPEs) for sodium batteries also leverages ion-conducting polymers. rsc.orgresearchgate.net These systems combine a polymer matrix with a liquid electrolyte to achieve both good ionic conductivity and mechanical stability. rsc.org The inherent ionic conductivity of poly(this compound) makes it a strong candidate for inclusion in such advanced electrolyte formulations.
| Material System | Application | Key Performance Metric | Finding | Reference |
| Multi-block SIPE | Sodium-metal Battery Electrolyte | Ionic Conductivity | 2.6 mS cm⁻¹ at 40°C | nih.gov |
| PEO/PNaMTFSI Blend | Solid Electrolyte for Sodium Batteries | Ionic Conductivity | Conductivity is dependent on the blend composition. | acs.org |
| PVdF-HFP/PMMA GPE | Sodium Battery Electrolyte | Ionic Conductivity | 5.8 × 10⁻³ S cm⁻¹ at room temperature. | rsc.org |
| PAMPS-based Hydrogel | Soft Actuator (EAP) | Electromechanical Displacement | Bending motion observed towards the anode due to cation diffusion. | nih.gov |
This table summarizes research findings on the performance of various ion-conducting and electro-active polymer systems.
The stimuli-responsive nature of S-3-SPA-based polymers allows for their integration into adaptive systems that can self-regulate their properties or function. This is often achieved by harnessing the material's predictable response to environmental changes to create a feedback loop.
A prime example is the ion-exchange controlled release of substances. rsc.org A hydrogel made from poly(3-sulfopropyl acrylate potassium) can be loaded with a positively charged therapeutic agent. rsc.org In a low-salt environment, the drug remains bound to the negatively charged sulfonate groups. However, when introduced to a higher salt environment (such as physiological conditions), the influx of cations (like Na+) displaces the drug from the polymer network, releasing it in a controlled manner. The release is thus regulated by the ionic strength of the local environment.
This same principle of responsive swelling and shrinking can be used to create self-regulating valves or filters. A hydrogel membrane could be designed to have a certain porosity at a low salt concentration, allowing fluid to pass through. If the salt concentration increases, the hydrogel would shrink, increasing the pore size and flow rate. Conversely, a decrease in salt concentration would cause swelling, reducing porosity and restricting flow. This adaptive behavior, where the material itself senses a stimulus and actuates a response without external control, is the foundation of self-regulating systems. Research on poly(sodium acrylate) hydrogels has extensively studied this salt partitioning effect, which is the basis for such adaptive behaviors. rsc.org
Real Time Monitoring and In Situ Analysis of Sodium 3 Sulphonatopropyl Acrylate Polymerizations
Spectroscopic Monitoring Techniques
Spectroscopic methods are powerful tools for the real-time monitoring of polymerization reactions. monash.edu They are generally non-invasive and can provide a wealth of chemical and physical information. monash.edu For the polymerization of acrylate (B77674) monomers like Sodium 3-sulphonatopropyl acrylate, several spectroscopic techniques have proven to be particularly effective.
Near-Infrared (NIR) Spectroscopy for Reaction Progression
Near-Infrared (NIR) spectroscopy is a valuable technique for monitoring the progress of polymerization reactions by tracking the conversion of monomer to polymer. monash.edu This is often achieved by observing the disappearance of characteristic monomer absorption bands, such as those associated with vinyl protons, and the appearance of bands corresponding to the polymer's methylene (B1212753) protons. monash.edu
In the context of acrylate polymerizations, NIR spectroscopy has been successfully employed to monitor monomer conversion in real-time. researchgate.net For instance, in emulsion polymerizations involving acrylates, NIR can be used to determine the concentrations of monomer and polymer, from which the monomer conversion can be calculated. researchgate.net The technique is well-suited for heterogeneous systems and can provide information on both physical and chemical properties. researchgate.net
Table 1: Application of NIR Spectroscopy in Monitoring Acrylate Polymerization
| Polymer System | Monitored Parameter | Key Findings | Reference |
| Styrene (B11656)/Butyl acrylate/Methyl methacrylate (B99206) terpolymerization | Weight fractions of core, interfacial layer, and shell | NIR calibration models successfully established to on-line detect the weight fractions of each phase in multilayered composite polymer particles. | researchgate.net |
| Methyl methacrylate solution polymerization | Monomer/polymer concentrations | Enabled calculation of monomer conversion. | researchgate.net |
| Vinyl acetate-butyl acrylate emulsion polymerization | Monomer/polymer concentrations | Enabled calculation of monomer conversion. | researchgate.net |
Raman Spectroscopy for Chemical Bond Changes
Raman spectroscopy is another powerful tool for the in-situ analysis of polymerization reactions, offering detailed information about changes in chemical bonds. horiba.com A key advantage of Raman spectroscopy is that water exhibits a very weak Raman spectrum, making it an ideal solvent for monitoring chemistry in aqueous solutions, such as in emulsion polymerizations. horiba.com
The polymerization process almost invariably involves the conversion of a carbon-carbon double bond (C=C) in the monomer to a single bond in the polymer backbone. horiba.com The C=C bond has a characteristic Raman band around 1650 cm⁻¹, which typically does not overlap with other bands. horiba.com Therefore, the degree of polymerization can be readily followed by monitoring the disappearance of this band. horiba.com
Studies on polyacrylates have utilized Raman spectroscopy to investigate their structure. imim.plresearchgate.net For instance, in the case of sodium polyacrylate, changes in the Raman spectra can indicate conformational changes in the polymer structure. imim.pl It has also been used to study the interaction between polyacrylate gels and surfactants. nih.gov
Table 2: Characteristic Raman Bands in Acrylate Polymerization
| Wavenumber (cm⁻¹) | Assignment | Significance in Polymerization Monitoring | Reference |
| ~1650 | C=C stretching | Disappearance indicates monomer consumption and polymer formation. | horiba.com |
| 1583 (shifts to higher wavenumbers) | Asymmetric vibration of carboxylate groups | Changes can indicate cross-linking or other structural modifications. | researchgate.net |
| 3420 | -OH stretching | Decay can indicate participation in cross-linking reactions. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Conversion
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and monitoring their conversion during a chemical reaction. In the polymerization of acrylate monomers, FTIR can track the disappearance of the vinyl C=C bond and changes in the carbonyl (C=O) and other functional groups. imim.plresearchgate.net
For hydrogels based on sulfo-containing acrylates, FTIR has been used to confirm the structure of the polymer matrix. researchgate.net In studies of poly(sodium acrylate-co-acrylamide) hydrogels, an FTIR procedure was developed to determine the acrylate/acrylamide (B121943) ratio by analyzing the absorbance at specific wavenumbers corresponding to the carboxylate group and C-H bonds. researchgate.net The polymerization of sodium 4-styrenesulfonate, a related sulfonated monomer, has been monitored using FTIR to confirm the consumption of double bonds. researchgate.net
The polymerization of acrylic acid, the parent molecule of acrylates, shows characteristic IR peaks for the C=C bond and the carboxylic acid group. spectroscopyonline.com During polymerization, the peaks associated with the vinyl group diminish.
Table 3: Key FTIR Absorption Bands for Monitoring Acrylate Polymerization
| Wavenumber (cm⁻¹) | Functional Group | Significance | Reference |
| 1410 | Carboxylate (nCOO⁻) | Used to quantify acrylate content in copolymers. | researchgate.net |
| 2940 | C-H and CH₂ (nCH and nCH₂) | Used as an internal standard for quantitative analysis. | researchgate.net |
| 1750 | Carbonyl (C=O) | Appearance of new bands can indicate cross-linking reactions involving the carbonyl group. | imim.pl |
Online Sensor Systems for Process Control and Optimization
The integration of in-situ spectroscopic techniques with online sensor systems allows for real-time process control and optimization. monash.edu By continuously feeding data from spectroscopic probes into a process control system, it is possible to make immediate adjustments to reaction parameters such as temperature, pressure, and reactant feed rates. This proactive approach helps to maintain optimal reaction conditions, ensuring consistent product quality and maximizing yield.
Online monitoring is applicable to both batch and continuous flow reactions. monash.edu In a batch process, samples can be automatically withdrawn, diluted, and analyzed by techniques like rapid gel permeation chromatography (GPC) to monitor the molecular weight distribution of the polymer as it forms. monash.edu For flow reactions, the continuous nature of the process lends itself well to online analysis, enabling rapid screening and high-throughput optimization. monash.edu
The ultimate goal of these online systems is to move from simple data collection to automated process control, where the analytical data directly informs and adjusts the reaction in real-time to achieve a desired outcome. This is a key aspect of modern process analytical technology (PAT) and is crucial for the efficient and reproducible manufacturing of polymers like this compound.
Emerging Research Directions and Future Outlook for Sodium 3 Sulphonatopropyl Acrylate Chemistry
Novel Synthesis Routes and Sustainable Polymerization Methodologies
The advancement of Sodium 3-sulphonatopropyl acrylate (B77674) applications is intrinsically linked to the development of efficient and sustainable methods for its synthesis and polymerization.
Current research into the synthesis of related sulfonated acrylate monomers, such as Sodium-2-hydroxyl-3-sulfonate-propyl acrylate, often involves a multi-step process. A typical route may start with a readily available precursor like epichlorohydrin, which undergoes sulfonation, ring-closing, and subsequent esterification to yield the final monomer. While effective, these traditional methods can involve multiple reaction and purification steps.
Future research is anticipated to focus on developing more direct and atom-economical synthesis pathways. This could involve the direct sulfonylation of propyl acrylate or the use of enzymatic catalysts to improve selectivity and reduce waste. A key objective is to create a synthesis route that is not only high-yielding but also aligns with the principles of green chemistry, minimizing the use of hazardous reagents and solvents.
In the realm of polymerization, the focus is shifting towards sustainable and controlled polymerization techniques. While conventional free-radical polymerization is a straightforward method to produce poly(sodium 3-sulphonatopropyl acrylate), it offers limited control over the polymer architecture. Modern techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being explored for related monomers, such as the potassium salt of 3-sulfopropyl methacrylate (B99206). acs.org RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for applications requiring precise material properties.
Future sustainable polymerization methodologies for SPSA will likely involve:
Water-borne polymerization: Conducting the polymerization in aqueous media to eliminate the need for volatile organic solvents.
Catalyst-free polymerization: Exploring methods like photo-initiated or thermally-initiated polymerization to avoid potentially toxic metal catalysts.
Polymerization in continuous flow reactors: This approach can offer better control over reaction parameters, leading to more consistent product quality and easier scalability.
A comparative look at different polymerization techniques for acrylate monomers is presented in the table below:
| Polymerization Technique | Control over Architecture | Sustainability | Scalability |
| Free-Radical Polymerization | Low | Moderate | High |
| RAFT Polymerization | High | High | Moderate |
| Atom Transfer Radical Polymerization (ATRP) | High | Moderate | Moderate |
| Emulsion Polymerization | Moderate | High | High |
Integration into Hybrid and Composite Materials for Synergistic Properties
The incorporation of poly(this compound) (PSPSA) into hybrid and composite materials presents a significant opportunity to create materials with enhanced and synergistic properties. The inherent hydrophilicity and ionic nature of PSPSA make it an excellent candidate for modifying the properties of various matrices.
Hybrid Materials: The creation of organic-inorganic hybrid materials by incorporating PSPSA with inorganic nanoparticles (e.g., silica, titania, clays) can lead to materials with improved mechanical strength, thermal stability, and specific functionalities. For instance, the sulfonate groups can act as docking sites for metal ions, leading to applications in catalysis or sensing. Research on related poly(sodium acrylate)/bentonite (B74815) hydrogels has shown that the addition of inorganic clays (B1170129) can significantly improve mechanical properties and water absorption capacity. specialchem.com
Composite Materials: In composite materials, PSPSA can be used as a surface modifier or a matrix component. For example, grafting PSPSA onto the surface of hydrophobic polymer films can dramatically increase their wettability and biocompatibility. This is particularly relevant for biomedical applications where protein and cell adhesion need to be carefully controlled. Studies on the surface modification of poly(ether ether ketone) (PEEK) with similar sulfonated monomers have demonstrated improved bioactivity. researchgate.net
The table below summarizes potential synergistic properties achievable by integrating PSPSA into different material types:
| Material Type | PSPSA Role | Potential Synergistic Properties |
| Hybrid (e.g., with Silica) | Dispersed Phase | Enhanced mechanical strength, controlled hydrophilicity, ion-exchange capacity. |
| Composite (e.g., with PEEK) | Surface Graft | Improved biocompatibility, reduced biofouling, enhanced wettability. |
| Hydrogel Composite | Cross-linked Matrix | High water absorbency, stimuli-responsiveness, controlled drug release. |
Future research in this area will likely focus on achieving a high degree of control over the morphology and interfacial interactions within these hybrid and composite materials to fully exploit their potential.
Advanced Functionalization and Post-Polymerization Modifications
The ability to further functionalize poly(this compound) after its initial synthesis opens up a vast design space for creating materials with highly specific properties. Post-polymerization modification (PPM) techniques allow for the introduction of functional groups that might not be compatible with the initial polymerization conditions.
The sulfonate group in PSPSA is a key handle for a variety of modification reactions. For example, it can be converted to a sulfonyl chloride, which can then react with a wide range of nucleophiles, such as amines and alcohols, to introduce new functionalities. This approach has been successfully demonstrated for related protected poly(3-sulfopropyl methacrylate) copolymers, where the protecting groups can be cleaved to reveal the reactive sulfonate group for further modification. acs.org
Another avenue for advanced functionalization is through copolymerization of SPSA with other functional monomers. This allows for the creation of random, block, or graft copolymers with a predefined distribution of functional groups. For instance, copolymerizing SPSA with a temperature-responsive monomer could lead to the development of "smart" hydrogels that exhibit controlled swelling and release properties in response to temperature changes.
Key strategies for the advanced functionalization of PSPSA include:
"Click" Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecules to the polymer backbone.
Controlled Radical Polymerization: Techniques like RAFT allow for the synthesis of well-defined block copolymers where one block can be PSPSA and the other can have a different functionality.
Surface-Initiated Polymerization: Grafting PSPSA brushes from a surface to create a well-defined functional coating.
The following table outlines some potential post-polymerization modifications of PSPSA and their resulting functionalities:
| Modification Reaction | Reagent | Resulting Functionality |
| Conversion to Sulfonyl Chloride followed by Amination | Amine (R-NH2) | Sulfonamide groups for further conjugation |
| Ion Exchange | Metal Salts (e.g., Ag+) | Antimicrobial properties |
| Copolymerization | N-isopropylacrylamide | Thermo-responsive properties |
These advanced functionalization strategies are crucial for developing next-generation materials for targeted applications in fields such as drug delivery, biosensing, and catalysis.
Predictive Modeling and Experimental Validation in Materials Design
The traditional trial-and-error approach to materials discovery is being increasingly supplemented by computational modeling and simulation. Predictive modeling can significantly accelerate the design of new materials based on poly(this compound) by providing insights into their structure-property relationships before they are synthesized in the lab.
Molecular Modeling: Techniques such as molecular dynamics (MD) and density functional theory (DFT) can be used to predict the conformation of PSPSA chains, their interactions with solvents and other molecules, and the mechanical properties of PSPSA-based materials. For example, MD simulations could be used to understand the swelling behavior of PSPSA hydrogels at an atomic level.
Experimental Validation: A crucial aspect of this predictive approach is the close integration with experimental validation. The predictions from computational models must be rigorously tested against experimental data to refine the models and ensure their accuracy. This iterative cycle of prediction and validation will be key to the rational design of advanced materials. For example, after predicting the optimal composition for a PSPSA-based hybrid material with specific mechanical properties, this material would be synthesized and its properties measured to validate the model's prediction.
The synergy between predictive modeling and experimental validation offers a powerful paradigm for the future of materials design with this compound.
| Modeling Technique | Predicted Properties | Experimental Validation |
| Molecular Dynamics (MD) | Polymer conformation, swelling behavior, diffusion coefficients. | Small-angle neutron scattering (SANS), dynamic light scattering (DLS), swelling tests. |
| Density Functional Theory (DFT) | Reaction energetics, electronic properties. | Spectroscopic analysis (NMR, IR), electrochemical measurements. |
| Machine Learning (ML) | Mechanical properties, ion-exchange capacity, biocompatibility. | Tensile testing, ion chromatography, cell culture assays. |
By embracing these emerging research directions, the scientific community is poised to unlock the full potential of this compound and develop a new generation of functional materials that can address pressing challenges in a variety of technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
